molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No. B596308
CAS RN: 1245643-65-5
M. Wt: 244.338
InChI Key: RUXGTEQSWKODCG-UHFFFAOYSA-N
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Description

“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C15H20N2O . It is a solid substance and has a molecular weight of 243.34 .


Molecular Structure Analysis

The molecular structure of “7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” can be represented by the SMILES string O=C1C(CCC2)(CCC1)CN2CC3=CC=CC=C3 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a solid substance . It has a molecular weight of 243.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

RIPK1 Kinase Inhibition for Therapeutic Applications

The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is significant for therapeutic strategies against inflammatory diseases and potentially cancer metastasis. The derivative compounds of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one have shown promising results in preclinical models, indicating their potential as lead compounds for further drug development .

Neuroprotective Agent Research

In the context of central nervous system diseases, the modulation of necroptosis pathways, where RIPK1 is a key player, is a promising area of research. Compounds like 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one could be employed to investigate neuroprotective strategies, particularly in conditions where astrocyte-induced necroptosis contributes to disease progression .

Anti-inflammatory Drug Development

Given its role in inhibiting RIPK1, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its derivatives could be explored as anti-inflammatory agents. The compound’s ability to prevent the activation of necroptosis pathways suggests it could be beneficial in treating various inflammatory disorders where such pathways are implicated .

Material Science and Nanocomposite Research

The structural uniqueness of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one makes it a candidate for material science research, particularly in the development of nanocomposites. Its incorporation into polymers or other materials could enhance properties like durability, thermal stability, and biocompatibility .

Chemical Synthesis and Organic Chemistry

As a building block in organic synthesis, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one can be utilized to create complex molecular architectures. Its spirocyclic structure is particularly interesting for constructing three-dimensional chemical entities with potential pharmaceutical applications .

Supramolecular Chemistry

The compound’s structure may allow it to act as a ligand in supramolecular assemblies, contributing to the field of supramolecular chemistry. Its potential to form host-guest complexes could be explored for applications in drug delivery systems and molecular recognition processes .

Safety And Hazards

The compound is classified under GHS07 for safety, indicating that it may cause skin and eye irritation . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

9-benzyl-2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGTEQSWKODCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676404
Record name 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

CAS RN

1245643-65-5
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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